molecular formula C22H23N3O5S B2744105 N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900007-28-5

N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2744105
CAS No.: 900007-28-5
M. Wt: 441.5
InChI Key: SKGQWRMHRWXXFL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Application in Natural Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a related compound to N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, serves as an intermediate in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as the catalyst. This process is significant for the development of antimalarial drugs, showcasing the potential pharmaceutical applications of similar compounds (Magadum & Yadav, 2018).

Role in Oxidative Radical Cyclization

The compound has been studied in the context of Mn(III)/Cu(II)-mediated oxidative radical cyclization. This process leads to the formation of erythrinanes, which are important in the synthesis of natural products, including Erythrina alkaloids. Such reactions demonstrate the compound's utility in complex organic syntheses and the development of bioactive molecules (Chikaoka et al., 2003).

Synthesis of Crispine A

A high-yielding cyclization of a derivative of this compound resulted in the formation of (±)-crispine A, a compound of interest in chemical research. This illustrates the compound's relevance in facilitating the synthesis of complex organic structures (King, 2007).

Antioxidant Activity in Coordination Complexes

Studies on pyrazole-acetamide derivatives, closely related to this compound, have shown significant antioxidant activity. These studies are crucial for understanding the biological activities and potential therapeutic applications of such compounds (Chkirate et al., 2019).

Inhibition of Fatty Acid Synthesis

Related chloroacetamide compounds have been studied for their ability to inhibit fatty acid synthesis in certain algae, suggesting potential applications in controlling harmful algal growth or as herbicides (Weisshaar & Böger, 1989).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-16-7-5-15(6-8-16)25-12-11-23-21(22(25)27)31-14-20(26)24-18-10-9-17(28-2)13-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGQWRMHRWXXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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